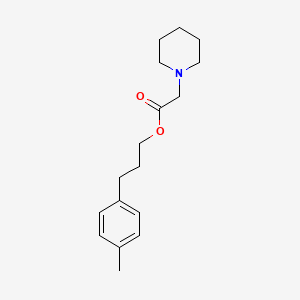![molecular formula C14H10F2N2O2S B11116169 1-[(3,4-difluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B11116169.png)
1-[(3,4-difluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-DIFLUOROBENZENESULFONYL)-2-METHYL-1H-1,3-BENZODIAZOLE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodiazole core substituted with a difluorobenzenesulfonyl group and a methyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-(3,4-DIFLUOROBENZENESULFONYL)-2-METHYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the key intermediate, 3,4-difluorobenzenesulfonyl chloride. This intermediate can be synthesized through the reaction of 3,4-difluorobenzenesulfonyl chloride with appropriate reagents under controlled conditions . The final step involves the cyclization of the intermediate with a suitable diazole precursor under specific reaction conditions to yield the target compound .
Chemical Reactions Analysis
1-(3,4-DIFLUOROBENZENESULFONYL)-2-METHYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The benzodiazole core can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
1-(3,4-DIFLUOROBENZENESULFONYL)-2-METHYL-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Biology: The compound’s structural properties make it a potential candidate for studying biological interactions and developing bioactive molecules.
Mechanism of Action
The mechanism of action of 1-(3,4-DIFLUOROBENZENESULFONYL)-2-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the nature of the target. The sulfonyl group plays a crucial role in its binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
1-(3,4-DIFLUOROBENZENESULFONYL)-2-METHYL-1H-1,3-BENZODIAZOLE can be compared with other similar compounds, such as:
3,4-Difluorobenzenesulfonyl chloride: A key intermediate in the synthesis of the target compound.
2,4,6-Trifluorobenzenesulfonyl chloride: Another fluorinated sulfonyl chloride with different substitution patterns and reactivity.
4-Fluorobenzenesulfonyl chloride: A simpler analog with a single fluorine substitution.
These comparisons highlight the unique structural features and reactivity of 1-(3,4-DIFLUOROBENZENESULFONYL)-2-METHYL-1H-1,3-BENZODIAZOLE, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C14H10F2N2O2S |
|---|---|
Molecular Weight |
308.30 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)sulfonyl-2-methylbenzimidazole |
InChI |
InChI=1S/C14H10F2N2O2S/c1-9-17-13-4-2-3-5-14(13)18(9)21(19,20)10-6-7-11(15)12(16)8-10/h2-8H,1H3 |
InChI Key |
PBFZKEZYDBOMSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetyl}hydrazinylidene)-N-phenylbutanamide](/img/structure/B11116086.png)

![3-fluoro-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B11116095.png)
![4-{[4-(4-Chlorophenyl)-3-(ethoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11116100.png)
![4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11116115.png)
![N-{1-[(2Z)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B11116117.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]propanehydrazide (non-preferred name)](/img/structure/B11116125.png)
![N-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-hydroxybenzamide](/img/structure/B11116140.png)


![N-[2-(2-{(E)-1-[4-(Tert-butyl)phenyl]methylidene}hydrazino)-2-oxoethyl]-2,2-diphenylacetamide](/img/structure/B11116154.png)
![N-[(4-iodophenyl)sulfonyl]glycylglycinamide](/img/structure/B11116162.png)


